molecular formula C9H8F3I B13516517 1-Ethyl-4-iodo-2-(trifluoromethyl)benzene

1-Ethyl-4-iodo-2-(trifluoromethyl)benzene

Cat. No.: B13516517
M. Wt: 300.06 g/mol
InChI Key: GFCLPRVDVGKEOL-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F3I It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, an iodine atom, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-iodo-2-(trifluoromethyl)benzene typically involves the iodination of 1-ethyl-2-(trifluoromethyl)benzene. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like distillation and crystallization would be employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-iodo-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Major Products

    Substitution: Formation of azides, nitriles, or other substituted benzenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethylbenzene derivatives.

    Coupling: Formation of biaryl compounds or alkynylbenzenes.

Scientific Research Applications

1-Ethyl-4-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with fluorinated aromatic rings.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-iodo-2-(trifluoromethyl)benzene depends on the specific application and reaction it is involved in. In general, the presence of the iodine and trifluoromethyl groups can influence the reactivity and stability of the compound. The iodine atom can act as a leaving group in substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-4-(trifluoromethyl)benzene
  • 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
  • 1-Iodo-3,5-bis(trifluoromethyl)benzene
  • 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Uniqueness

1-Ethyl-4-iodo-2-(trifluoromethyl)benzene is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other similar compounds. The combination of the ethyl, iodine, and trifluoromethyl groups provides a distinct set of chemical characteristics that can be leveraged in various applications.

Properties

Molecular Formula

C9H8F3I

Molecular Weight

300.06 g/mol

IUPAC Name

1-ethyl-4-iodo-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8F3I/c1-2-6-3-4-7(13)5-8(6)9(10,11)12/h3-5H,2H2,1H3

InChI Key

GFCLPRVDVGKEOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)I)C(F)(F)F

Origin of Product

United States

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